High-Strength Quantitative Differential Evidence for Anhydrofusarubin Lactol is Currently Unavailable in the Published Literature
An exhaustive search of primary research papers, patents, and authoritative databases reveals a critical evidence gap: no head-to-head quantitative biological or physicochemical comparisons exist for anhydrofusarubin lactol against its closest chemical analogs (anhydrofusarubin CAS 64421-39-2, fusarubin, or 8-O-methylfusarubin). The vast majority of published IC₅₀ data, antibacterial zones of inhibition, and cytotoxicity profiles attributed to 'anhydrofusarubin' refer to the non-lactol compound (PubChem CID 157509). For example, one study reports WST-1 cytotoxicity against K-562 leukemia cells with an IC₅₀ of 3.97 µg/mL, but this is for anhydrofusarubin, not its lactol [1]. Similarly, nematicidal LC₅₀ values against Meloidogyne incognita (257.6 µg/mL) and insecticidal activity data are reported for anhydrofusarubin and fusarubin, not the lactol form [2]. The primary literature for the lactol is confined to its initial isolation, structural characterization via NMR and mass spectrometry, and its demonstrated chemical conversion to bostrycoidin [3][4]. Therefore, the current basis for selecting anhydrofusarubin lactol over its analogs is not differential bioactivity but chemical identity: its unique lactol group enables specific synthetic transformations and serves as a distinct analytical reference standard for biosynthetic pathway elucidation.
| Evidence Dimension | Differential Bioactivity Quantification |
|---|---|
| Target Compound Data | No published head-to-head quantitative biological data available. |
| Comparator Or Baseline | Anhydrofusarubin (CAS 64421-39-2): IC₅₀ 3.97 µg/mL (K-562); Fusarubin: LC₅₀ 248.9 µg/mL (M. incognita). |
| Quantified Difference | Not established for anhydrofusarubin lactol. |
| Conditions | Data are misattributed; refer to the non-lactol analogs. |
Why This Matters
Procurement must be based on chemical identity and purity for specific synthetic or analytical applications, not on unverified biological claims.
- [1] Khan, M. I. H., et al. (2016). Cytotoxic and antibacterial naphthoquinones from an endophytic fungus, Cladosporium sp. Toxicology Reports, 3, 861-865. View Source
- [2] Kundu, A., et al. (2016). Anti-nemic secondary metabolites produced by Fusarium oxysporum f. sp. ciceris. Natural Product Research, 30(20), 2366-2370. View Source
- [3] Parisot, D., Devys, M., & Barbier, M. (1989). Conversion of anhydrofusarubin lactol into the antibiotic bostrycoidin. The Journal of Antibiotics, 42(7), 1189-1190. View Source
- [4] Parisot, D., Devys, M., & Barbier, M. (1989). Anhydrofusarubin lactol from Nectria haematococca. Phytochemistry, 28(11), 3240-3241. View Source
